Tert-butyl 4-methylphenyl sulfone
Overview
Description
1-(tert-Butylsulfonyl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfonyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the sulfonylation of 4-methylbenzene (toluene) with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of 1-(tert-Butylsulfonyl)-4-methylbenzene may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(tert-Butylsulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group for functional groups in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-Butylsulfonyl)-4-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the sulfonyl group can be displaced or modified to achieve the desired chemical outcome.
Comparison with Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: This compound shares the tert-butylsulfonyl group but differs in its overall structure and reactivity.
tert-Butanesulfinamide: Another compound with a tert-butylsulfonyl group, commonly used in asymmetric synthesis.
Uniqueness: 1-(tert-Butylsulfonyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of a tert-butylsulfonyl group and a methyl group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-tert-butylsulfonyl-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-9-5-7-10(8-6-9)14(12,13)11(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOXKZIHCOIFLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277531 | |
Record name | tert-butyl 4-methylphenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-90-3 | |
Record name | NSC2746 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 4-methylphenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL P-TOLYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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